molecular formula C39H76N2O19 B3325257 N-(Boc-PEG5)-N-bis(PEG4-acid) CAS No. 2093152-87-3

N-(Boc-PEG5)-N-bis(PEG4-acid)

Cat. No. B3325257
CAS RN: 2093152-87-3
M. Wt: 877.0 g/mol
InChI Key: VGFYGSVGACOQAS-UHFFFAOYSA-N
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Description

“N-(Boc-PEG5)-N-bis(PEG4-acid)” is a type of PEG linker. PEG linkers are often used in drug delivery systems due to their biocompatibility and flexibility . This particular linker, “N-(Boc-PEG5)-N-bis(PEG4-acid)”, has a Boc-protected amine group and a carboxylic acid group .


Synthesis Analysis

The synthesis of “N-(Boc-PEG5)-N-bis(PEG4-acid)” likely involves the use of a Boc-protected PEG linker. The Boc group can be deprotected under acidic conditions to generate a free amine group .


Chemical Reactions Analysis

“N-(Boc-PEG5)-N-bis(PEG4-acid)” can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules .


Physical And Chemical Properties Analysis

“N-(Boc-PEG5)-N-bis(PEG4-acid)” is a liquid at room temperature. It’s suitable for pegylation reactions and can be used as a cross-linking reagent .

Scientific Research Applications

PEGylation

“N-(Boc-PEG5)-N-bis(PEG4-acid)” is a type of PEG linker, which is used in the process of PEGylation . PEGylation is the covalent attachment of polyethylene glycol (PEG) to molecules and macrostructures, including drugs and therapeutic proteins. This process can improve the pharmacokinetics and pharmacodynamics of these substances, enhancing their stability, solubility, and safety profile .

Drug Delivery

The compound can be used in drug delivery systems. The PEG spacer in the compound increases the aqueous solubility of the resulting compound, making it suitable for delivering drugs that are otherwise insoluble or poorly soluble in water .

Bioconjugation

“N-(Boc-PEG5)-N-bis(PEG4-acid)” can be used for bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together. In this case, the terminal carboxylic acid of the compound can readily react with primary and secondary amines to form a stable amide bond .

Synthesis of Small Molecules

This compound can be used as a building block for the synthesis of small molecules . The presence of both a carboxylic acid and a Boc-protected amino group allows for a wide range of chemical reactions, enabling the synthesis of a variety of small molecules .

Antibody-Drug Conjugates

“N-(Boc-PEG5)-N-bis(PEG4-acid)” can be synthetically incorporated into antibody-drug conjugates . These are a type of targeted therapy in which a cytotoxic drug is linked to an antibody that specifically targets cancer cells. The PEG linker in the compound can enhance the stability and solubility of the conjugate .

Targeted Protein Degradation

The compound can be used in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . PROTACs are a type of drug that can induce the degradation of specific proteins within cells. The PEG linker in “N-(Boc-PEG5)-N-bis(PEG4-acid)” can enhance the solubility and stability of the PROTAC .

Mechanism of Action

Target of Action

N-(Boc-PEG5)-N-bis(PEG4-acid) is a heterobifunctional, PEGylated crosslinker .

Mode of Action

This compound features a carboxylic acid at one end and a Boc-protected amino group at the other . The Boc group can be deprotected under mildly acidic conditions to generate a free amine group . The terminal carboxylic acid readily reacts with primary and secondary amines under EDC, DCC, HATU or other amide coupling conditions to form a stable amide bond .

Biochemical Pathways

It can be used to modify biomolecules, potentially altering their function or interaction with other molecules .

Pharmacokinetics

The pharmacokinetics of N-(Boc-PEG5)-N-bis(PEG4-acid) would largely depend on the specific context in which it is used. As a linker, its ADME properties would be influenced by the molecules it is connected to. The hydrophilic PEG linker facilitates solubility in biological applications .

Result of Action

The primary result of the action of N-(Boc-PEG5)-N-bis(PEG4-acid) is the formation of a stable amide bond between the carboxylic acid end of the linker and a primary or secondary amine . This can be used to create a wide variety of compounds for use in chemical biology and medicinal chemistry .

Action Environment

The action of N-(Boc-PEG5)-N-bis(PEG4-acid) can be influenced by environmental factors such as pH. The Boc group can be deprotected under mildly acidic conditions . Additionally, the formation of the amide bond between the carboxylic acid end of the linker and a primary or secondary amine is typically carried out under specific reaction conditions .

Future Directions

The use of “N-(Boc-PEG5)-N-bis(PEG4-acid)” in the synthesis of antibody-drug conjugates (ADCs) suggests potential applications in targeted drug delivery .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76N2O19/c1-39(2,3)60-38(46)40-6-12-49-18-24-55-30-34-59-35-33-58-27-21-52-15-9-41(7-13-50-19-25-56-31-28-53-22-16-47-10-4-36(42)43)8-14-51-20-26-57-32-29-54-23-17-48-11-5-37(44)45/h4-35H2,1-3H3,(H,40,46)(H,42,43)(H,44,45)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFYGSVGACOQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76N2O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100483
Record name 5,8,11,14,17,23,26,29,32-Nonaoxa-2,20-diazapentatriacontanedioic acid, 20-(14-carboxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

877.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Boc-PEG5)-N-bis(PEG4-acid)

CAS RN

2093152-87-3
Record name 5,8,11,14,17,23,26,29,32-Nonaoxa-2,20-diazapentatriacontanedioic acid, 20-(14-carboxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093152-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14,17,23,26,29,32-Nonaoxa-2,20-diazapentatriacontanedioic acid, 20-(14-carboxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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